molecular formula C13H23NO B499909 [2-(1-Adamantyloxy)ethyl]methylamine CAS No. 21623-95-0

[2-(1-Adamantyloxy)ethyl]methylamine

Cat. No.: B499909
CAS No.: 21623-95-0
M. Wt: 209.33g/mol
InChI Key: HZNIQRLHMIVOQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(1-Adamantyloxy)ethyl]methylamine: is a synthetic organic compound with the molecular formula C13H23NO and a molecular weight of 209.33 g/mol . This compound belongs to the class of tertiary amines and features an adamantane moiety, which is known for its rigidity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(1-Adamantyloxy)ethyl]methylamine typically involves the reaction of 1-adamantanol with 2-chloroethylamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 1-adamantanol is replaced by the amino group of 2-chloroethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Commonly, the reaction is carried out in a solvent such as toluene or dichloromethane with a base like sodium hydroxide or potassium carbonate .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(1-Adamantyloxy)ethyl]methylamine can undergo oxidation reactions to form corresponding .

    Reduction: The compound can be reduced to form .

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like or are commonly used.

    Reduction: Reagents such as or are employed.

    Substitution: Conditions typically involve strong bases like sodium hydride or potassium tert-butoxide .

Major Products:

    N-oxides: from oxidation.

    Secondary amines: from reduction.

  • Various substituted amines from nucleophilic substitution.

Scientific Research Applications

Chemistry: In chemistry, [2-(1-Adamantyloxy)ethyl]methylamine is used as a building block for the synthesis of more complex molecules. Its rigid adamantane structure imparts stability to the resulting compounds.

Biology: The compound is studied for its potential biological activities, including antiviral and antibacterial properties. Its unique structure allows it to interact with biological targets in a specific manner.

Medicine: In medicine, this compound is explored for its potential use in drug development. Its stability and ability to form stable complexes with biological molecules make it a candidate for therapeutic applications.

Industry: Industrially, the compound is used in the production of polymers and resins . Its stability and rigidity contribute to the mechanical properties of the resulting materials.

Mechanism of Action

The mechanism of action of [2-(1-Adamantyloxy)ethyl]methylamine involves its interaction with specific molecular targets. The adamantane moiety allows the compound to fit into hydrophobic pockets of proteins, thereby modulating their activity. This interaction can lead to inhibition or activation of enzymatic pathways, depending on the target.

Comparison with Similar Compounds

  • 1-Adamantylamine
  • 2-(1-Adamantyl)ethanol
  • N-(1-Adamantyl)acetamide

Comparison: Compared to these similar compounds, [2-(1-Adamantyloxy)ethyl]methylamine is unique due to the presence of both an adamantane moiety and an ethylamine group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(1-adamantyloxy)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO/c1-14-2-3-15-13-7-10-4-11(8-13)6-12(5-10)9-13/h10-12,14H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZNIQRLHMIVOQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOC12CC3CC(C1)CC(C3)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.